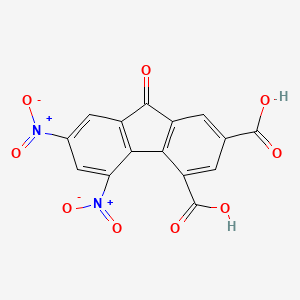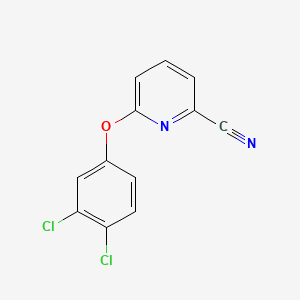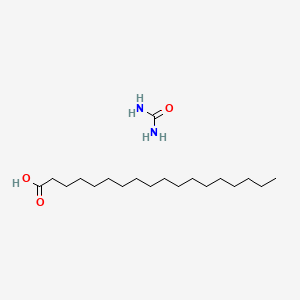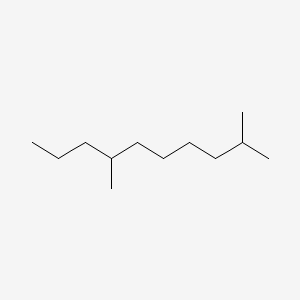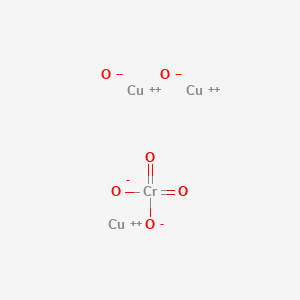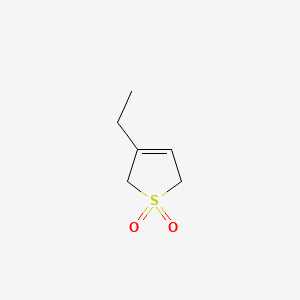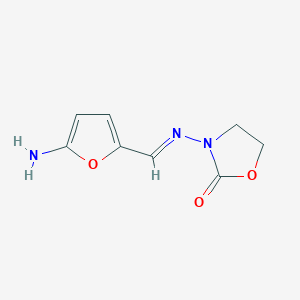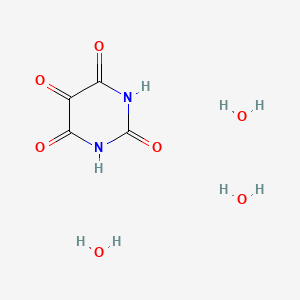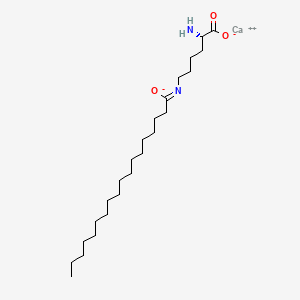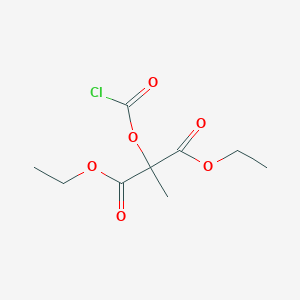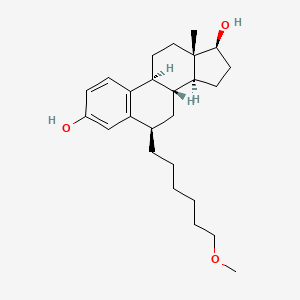
GM32Bya54Z
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GM32Bya54Z is a chemical compound identified by its unique ingredient identifier (UNII) this compound. It is also known by the name NDC-1308
Analyse Chemischer Reaktionen
GM32Bya54Z undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are specific to the nature of the compound and the desired products. Major products formed from these reactions depend on the specific reaction pathways and conditions employed .
Wissenschaftliche Forschungsanwendungen
GM32Bya54Z has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of GM32Bya54Z involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
GM32Bya54Z can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with analogous structures or similar functional groupsSome similar compounds include those listed in chemical databases and research articles .
Eigenschaften
CAS-Nummer |
1227511-09-2 |
|---|---|
Molekularformel |
C25H38O3 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
(6R,8R,9S,13S,14S,17S)-6-(6-methoxyhexyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C25H38O3/c1-25-13-12-20-19-9-8-18(26)16-21(19)17(7-5-3-4-6-14-28-2)15-22(20)23(25)10-11-24(25)27/h8-9,16-17,20,22-24,26-27H,3-7,10-15H2,1-2H3/t17-,20-,22-,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
WIJIRYKVMWGBHO-NXYDILSSSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)CCCCCCOC |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)CCCCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



